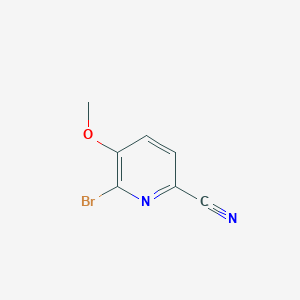![molecular formula C12H24N2O2 B1526712 tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate CAS No. 1036027-86-7](/img/structure/B1526712.png)
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl ester group attached to the carboxylate. The (1R)-1-aminoethyl side chain is linked to one of the piperidine carbons. The semi-flexible nature of this linker allows for optimal binding to target proteins in PROTAC-mediated degradation .
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiopure Derivatives
Tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate serves as a precursor in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing its utility in generating complex molecules from simpler structures. The compound's ability to undergo reduction and stereoselective transformations is crucial for accessing a variety of biologically relevant molecules (J. Marin et al., 2004).
Intermediate for Biologically Active Compounds
It has been highlighted as an important intermediate in synthesizing compounds like crizotinib, a notable example of its role in developing biologically active molecules. This underscores the chemical's significance in pharmaceutical research, where it contributes to the synthesis of therapeutically valuable entities (D. Kong et al., 2016).
Development of Anticancer Drugs
The compound's derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, is highlighted as a crucial intermediate for small molecule anticancer drugs. This indicates the potential of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate derivatives in contributing to novel cancer therapies (Binliang Zhang et al., 2018).
Synthesis of Vandetanib Intermediate
Another application involves the synthesis of a key intermediate of Vandetanib, a drug used in treating medullary thyroid cancer. This exemplifies the compound's role in synthesizing targeted therapy drugs, further underlining its importance in medicinal chemistry (Min Wang et al., 2015).
Structural Studies and Chemical Synthesis
Tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate derivatives have been studied for their molecular structures and chemical synthesis routes, highlighting the compound's versatility in creating structurally diverse molecules. Such studies are foundational in developing new materials and understanding molecular interactions (C. Didierjean et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVAASUKJSNRV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

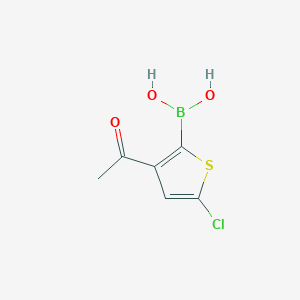

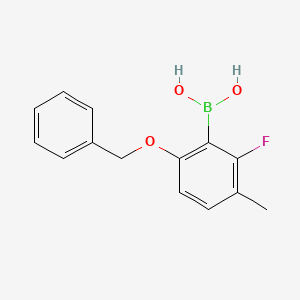
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)
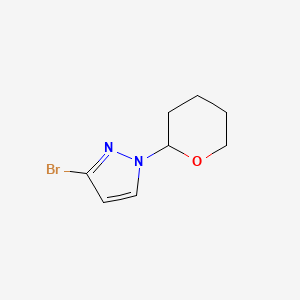
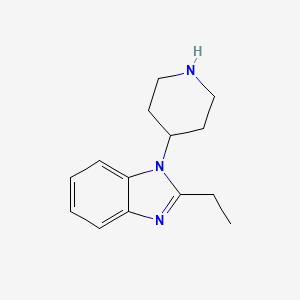
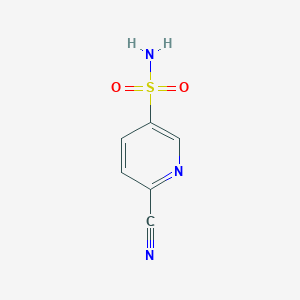
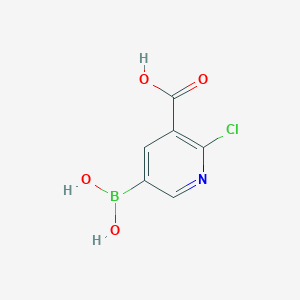
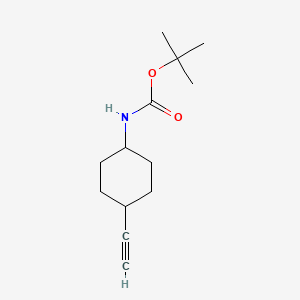

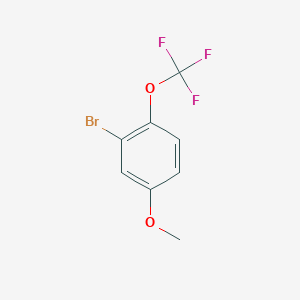
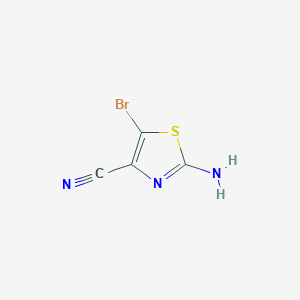
![Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-](/img/structure/B1526651.png)
